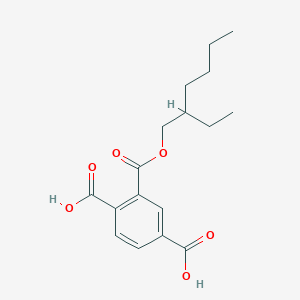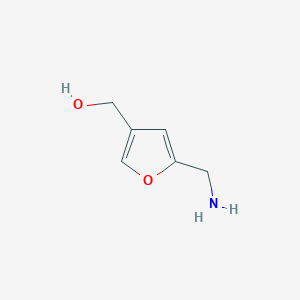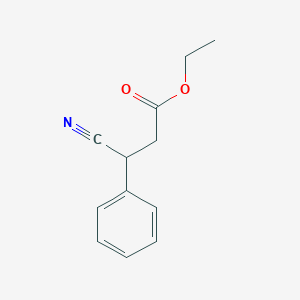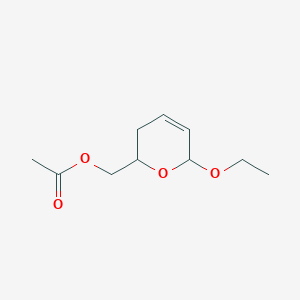
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate, also known as EDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学研究应用
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a building block to synthesize various pyran derivatives with diverse functional groups. In material science, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be used as a monomer to synthesize polymeric materials with unique properties, such as high thermal stability and optical transparency. In medicinal chemistry, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been studied for its potential anti-inflammatory, antioxidant, and antitumor activities.
作用机制
The mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can also scavenge reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells. Additionally, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has also been shown to protect cells from oxidative stress-induced damage by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In vivo studies have shown that (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
实验室实验的优点和局限性
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate has several advantages for lab experiments, including its simple synthesis method, low cost, and high stability. However, (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate also has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain applications. Additionally, the mechanism of action of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. One direction is to study the structure-activity relationship of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives to identify compounds with improved activity and selectivity. Another direction is to investigate the potential applications of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives in drug discovery, particularly for the treatment of inflammatory diseases and cancer. Additionally, the development of new synthetic methods for (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate and its derivatives could enable the synthesis of novel compounds with unique properties and applications.
合成方法
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be synthesized using a simple one-pot reaction between ethyl acetoacetate and paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a Knoevenagel condensation followed by a cyclization reaction to form (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate. The yield of (6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
属性
CAS 编号 |
115182-01-9 |
|---|---|
产品名称 |
(6-Ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC 名称 |
(6-ethoxy-3,6-dihydro-2H-pyran-2-yl)methyl acetate |
InChI |
InChI=1S/C10H16O4/c1-3-12-10-6-4-5-9(14-10)7-13-8(2)11/h4,6,9-10H,3,5,7H2,1-2H3 |
InChI 键 |
BDYVCFSLROQZOU-UHFFFAOYSA-N |
SMILES |
CCOC1C=CCC(O1)COC(=O)C |
规范 SMILES |
CCOC1C=CCC(O1)COC(=O)C |
同义词 |
2H-Pyran-2-methanol,6-ethoxy-3,6-dihydro-,acetate,(2S-trans)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








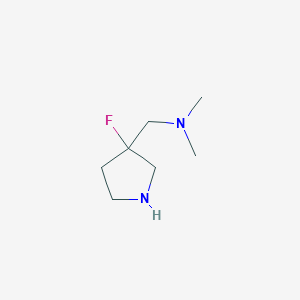
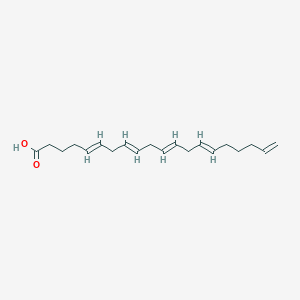
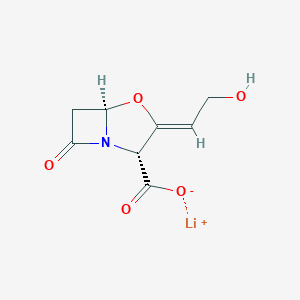

![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
![(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B47780.png)
